Antiproliferative Potency Against HeLa Cells: Target Compound vs. Class Baseline
In a standardized PubChem BioAssay (AID 1259364), N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide demonstrated sub-micromolar antiproliferative activity against human HeLa cervical carcinoma cells (IC₅₀ ≤ 1 µM, 48 h incubation, WST-8 readout) [1]. In contrast, the class-level baseline for random in-class sulfonamide analogs tested in the same assay platform shows that the majority of entries exhibit IC₅₀ values >10 µM, with only a small fraction (≤10%) achieving sub-micromolar potency [1]. This places the target compound in the top decile of actives within this chemotype, suggesting a favorable structure-activity relationship contributed by the 4-fluorophenyl methanesulfonamide motif.
| Evidence Dimension | Antiproliferative IC₅₀ (HeLa, 48 h, WST-8) |
|---|---|
| Target Compound Data | ≤ 1 µM |
| Comparator Or Baseline | Class-level baseline: >10 µM for majority of in-class sulfonamide analogs |
| Quantified Difference | ≥10-fold improvement over class median |
| Conditions | Human HeLa cells; WST-8 assay; 48 h incubation; PubChem AID 1259364 |
Why This Matters
Sub-micromolar potency in a well-characterized cancer cell line provides a quantitative filter for prioritizing this compound over less active analogs in early-stage oncology screening cascades.
- [1] PubChem BioAssay AID 1259364: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST-8 assay. National Center for Biotechnology Information. Accessed 2026. View Source
